Product packaging for Z-Gly-Ala-Met-AMC(Cat. No.:CAS No. 201928-39-4)

Z-Gly-Ala-Met-AMC

Cat. No.: B1434654
CAS No.: 201928-39-4
M. Wt: 568.6 g/mol
InChI Key: UJLOGGPANQIDLV-AVRDEDQJSA-N
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Description

Significance of Fluorogenic Probes in Biochemical Research

Fluorogenic probes are molecules that are inherently non-fluorescent or weakly fluorescent but become highly fluorescent upon interaction with a specific analyte or enzymatic activity. This "turn-on" mechanism provides a high signal-to-noise ratio, making them exceptionally sensitive for detecting and quantifying biological activities. In biochemical research, these probes are invaluable for their ability to offer real-time, continuous monitoring of enzymatic reactions directly in complex biological samples such as cell lysates and even in living cells. Their versatility and sensitivity have made them a standard in applications ranging from drug discovery and diagnostics to fundamental studies of enzyme mechanisms.

Overview of 7-Amino-4-methylcoumarin (B1665955) (AMC) as a Fluorophore in Peptide Conjugates

7-Amino-4-methylcoumarin (AMC) is a widely used fluorophore in the design of fluorogenic protease substrates. By itself, free AMC exhibits strong blue fluorescence. However, when its amino group is linked to the C-terminus of a peptide sequence via an amide bond, its fluorescence is significantly quenched. This quenching is a key feature of its utility.

The principle behind AMC-based substrates is straightforward: in the conjugated, non-fluorescent state, the substrate can be introduced to a biological sample. If a protease that recognizes the specific peptide sequence is present and active, it will cleave the amide bond linking the peptide to the AMC molecule. This cleavage event liberates free AMC, resulting in a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the activity of the protease. Typically, the free AMC is excited by light at a wavelength of around 340-380 nm, and the resulting fluorescence is measured at an emission wavelength of approximately 440-465 nm.

Historical Context and Evolution of AMC-Peptide Substrates in Protease Assays

The use of synthetic substrates to assay protease activity has a long history, evolving from simple colorimetric assays to the more sensitive fluorometric methods. The development of AMC-peptide conjugates marked a significant advancement in the field of protease research. Early work focused on creating a variety of peptide sequences conjugated to AMC to target different classes of proteases with varying specificities. This led to the creation of extensive libraries of fluorogenic substrates that could be used to profile the activity of known proteases or to identify novel enzymatic activities in biological samples. Over time, the design of these substrates has become more sophisticated, incorporating unnatural amino acids and specialized protecting groups to enhance specificity and stability.

Positioning of Z-Gly-Ala-Met-AMC within the Landscape of Research Peptide Substrates

This compound belongs to a class of N-terminally protected peptide-AMC conjugates. The "Z" in its name refers to a benzyloxycarbonyl group, which is a common protecting group used in peptide synthesis. The peptide sequence—Glycine-Alanine-Methionine—is designed to be recognized and cleaved by specific proteases.

While many AMC substrates are designed for well-characterized proteases like trypsin or chymotrypsin (B1334515), this compound is described as a protease inhibitor that has been shown to inhibit the amyloidogenic processing of β-amyloid. biosynth.com This positions it as a specialized tool for research into neurodegenerative diseases, particularly Alzheimer's disease, where the processing of amyloid precursor protein (APP) by proteases to form amyloid-beta (Aβ) plaques is a central pathological event. biosynth.comwikipedia.org Its role appears to be more as a marker for identifying and quantifying proteolytic activity in cellular models of amyloid plaque formation rather than a substrate for a single, specific enzyme. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32N4O7S B1434654 Z-Gly-Ala-Met-AMC CAS No. 201928-39-4

Properties

CAS No.

201928-39-4

Molecular Formula

C28H32N4O7S

Molecular Weight

568.6 g/mol

IUPAC Name

benzyl N-[2-[[(2S)-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C28H32N4O7S/c1-17-13-25(34)39-23-14-20(9-10-21(17)23)31-27(36)22(11-12-40-3)32-26(35)18(2)30-24(33)15-29-28(37)38-16-19-7-5-4-6-8-19/h4-10,13-14,18,22H,11-12,15-16H2,1-3H3,(H,29,37)(H,30,33)(H,31,36)(H,32,35)/t18-,22-/m0/s1

InChI Key

UJLOGGPANQIDLV-AVRDEDQJSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)CNC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)CNC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)CNC(=O)OCC3=CC=CC=C3

sequence

GAM

Origin of Product

United States

Biochemical Profile of Z Gly Ala Met Amc

The compound Z-Gly-Ala-Met-AMC is characterized by the following biochemical properties:

PropertyValue
Molecular Formula C₂₈H₃₂N₄O₇S
Molecular Weight 568.64 g/mol
CAS Number 201928-39-4

This data is compiled from available chemical supplier information. biosynth.com

Applications and Research Findings

Primary Applications in Scientific Research

The primary application of Z-Gly-Ala-Met-AMC in scientific research is as a tool to study and quantify proteolytic activity associated with amyloid-beta processing. biosynth.com Amyloid-beta peptides, the main component of the amyloid plaques found in the brains of individuals with Alzheimer's disease, are generated through the sequential cleavage of the amyloid precursor protein (APP) by enzymes known as secretases. wikipedia.org this compound is utilized as a marker to identify and measure this proteolytic activity in various experimental systems, including cell-based assays. biosynth.com It has been reported to inhibit the degradation of normal proteins by proteases, an activity that can lead to cell death, and to reduce the formation of amyloid plaques in vivo. biosynth.com

Enzymes and Experimental Context

While specific enzyme inhibition constants for this compound are not widely detailed in publicly available literature, its application is firmly situated in the context of proteases involved in neurodegenerative processes. The peptide sequence Gly-Ala-Met may be targeted by various proteases, and its utility lies in its ability to act as a substrate or inhibitor within the complex enzymatic milieu of amyloid processing.

General experimental protocols for similar AMC-based fluorogenic substrates involve the following steps:

A stock solution of the substrate is typically prepared in an organic solvent like DMSO.

The assay is conducted in a suitable buffer system, often in a microplate format.

The enzyme source (e.g., purified enzyme, cell lysate) is added to the buffer.

The reaction is initiated by the addition of the this compound substrate to the reaction mixture.

The increase in fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths appropriate for AMC (typically Ex: ~340-380 nm, Em: ~440-465 nm).

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Quenching Mechanism of the AMC Moiety in this compound Prior to Hydrolysis

In the intact this compound molecule, the fluorescent potential of the 7-amino-4-methylcoumarin (B1665955) (AMC) group is suppressed. This quenching is a direct result of the AMC moiety being covalently linked to the C-terminus of the peptide sequence (Gly-Ala-Met) via an amide bond. caymanchem.comiris-biotech.de The electronic properties of this amide linkage effectively alter the electron distribution within the coumarin (B35378) ring system.

This alteration prevents the AMC group from achieving the excited electronic state necessary for strong fluorescence emission. iris-biotech.degoogle.com When the AMC nitrogen is part of the amide bond, its electron-donating capacity, which is crucial for the fluorescence of the coumarin, is diminished. This leads to a state of very weak fluorescence, with excitation and emission wavelengths that are shorter than those of the free fluorophore. iris-biotech.dethermofisher.com The intact substrate is typically characterized by excitation and emission maxima around 330 nm and 390 nm, respectively. iris-biotech.dethermofisher.com This phenomenon, where the fluorophore is rendered non-fluorescent or weakly fluorescent by its conjugation to another molecule, is a key principle in the design of fluorogenic enzyme substrates. iris-biotech.de

Enzymatic Hydrolysis and Liberation of Free 7-Amino-4-methylcoumarin

The fluorogenic activity of this compound is initiated upon the action of a specific protease. Proteases are enzymes that catalyze the cleavage (hydrolysis) of peptide bonds. The peptide sequence Gly-Ala-Met is designed to be recognized and targeted by a particular protease. When the enzyme binds to the substrate, it catalyzes the hydrolysis of the amide bond between the C-terminal methionine (Met) residue and the amino group of the AMC moiety. evitachem.comechelon-inc.com

This enzymatic cleavage breaks the covalent link that quenches the fluorophore, liberating free 7-amino-4-methylcoumarin (AMC). caymanchem.comiris-biotech.de The release of AMC from the peptide restores the electron-donating properties of its amino group, thereby "switching on" its fluorescence. iris-biotech.degoogle.com The rate of AMC liberation is directly proportional to the activity of the protease under specific assay conditions, allowing for the real-time, quantitative measurement of enzymatic function. caymanchem.com

Spectral Shift and Fluorescence Enhancement Upon Proteolytic Cleavage

The most significant and measurable event following the enzymatic hydrolysis of this compound is the dramatic change in its spectral properties. The cleavage of the amide bond and release of free AMC results in two key phenomena: a substantial increase in fluorescence intensity and a shift in the optimal excitation and emission wavelengths to longer values (a red-shift). iris-biotech.de

The weakly fluorescent substrate, with excitation/emission maxima around 330/390 nm, is converted into the highly fluorescent product, free AMC. iris-biotech.dethermofisher.com Free AMC exhibits strong blue fluorescence, with optimal excitation and emission wavelengths consistently reported in the ranges of 341-345 nm and 440-445 nm, respectively. caymanchem.comaatbio.comfluorofinder.com This shift to longer wavelengths and the significant increase in fluorescence quantum yield provide a high signal-to-noise ratio, making the assay highly sensitive. iris-biotech.de The fluorescence of AMC at or near physiological pH is stable and independent of pH fluctuations. bachem.com

Interactive Data Table: Spectral Properties of Substrate vs. Product

CompoundStateExcitation Max (nm)Emission Max (nm)Relative Fluorescence
This compoundIntact Substrate~330 iris-biotech.dethermofisher.com~390 iris-biotech.dethermofisher.comVery Low iris-biotech.de
7-Amino-4-methylcoumarinLiberated Product341 - 345 caymanchem.comaatbio.comfluorofinder.com440 - 445 caymanchem.comaatbio.comfluorofinder.comHigh

Table of Compounds

Abbreviation / Trivial NameFull Chemical Name
This compoundN-((Benzyloxy)carbonyl)glycyl-L-alanyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-L-methioninamide
AMC7-Amino-4-methylcoumarin
ZBenzyloxycarbonyl
GlyGlycine (B1666218)
AlaAlanine (B10760859)
MetMethionine

Synthesis and Derivatization Methodologies for this compound and Analogs

The synthesis of fluorogenic peptide substrates such as this compound is a critical process for creating tools to study enzymatic activity, particularly proteases. These synthetic methodologies require precise control over chemical reactions to build a specific peptide sequence and attach both an N-terminal protecting group and a C-terminal fluorescent reporter. The following sections detail the key synthetic strategies involved in producing this compound and its rationally designed analogs.

Applications of Z Gly Ala Met Amc in Enzymatic Research

Quantitative Protease Activity Assays Utilizing Z-Gly-Ala-Met-AMC

This compound is employed to identify and quantify the activity of specific proteases within complex biological mixtures or with purified enzyme preparations.

The fundamental principle of assays using this compound is the enzymatic hydrolysis of the amide bond between the methionine (Met) residue and the AMC fluorophore. In its intact, substrate form, the fluorescence of the AMC group is quenched. Upon cleavage by a protease, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. nih.govsigmaaldrich.com

The standard methodology involves several key steps:

Reaction Setup: The assay is typically performed in a 96-well plate format. ubpbio.compnas.org Each well contains a buffered solution at the optimal pH for the enzyme being studied, the enzyme sample (such as a purified protease or cell lysate), and the this compound substrate. asm.orgabcam.com

Incubation: The reaction mixture is incubated at a controlled temperature, often 37°C, for a set period. abcam.comdcu.ie

Fluorometric Measurement: The increase in fluorescence is measured over time using a fluorometer or a fluorescence microplate reader. sigmaaldrich.comubpbio.com The typical excitation wavelength for AMC is in the range of 350-380 nm, and the emission wavelength is around 440-460 nm. nih.govsigmaaldrich.comabcam.com

Quantification: The rate of the reaction (initial velocity) is determined from the linear portion of the fluorescence signal increase over time. asm.org To quantify the amount of hydrolyzed substrate, a standard curve is often generated using known concentrations of free AMC. sigmaaldrich.comubpbio.com This allows the conversion of relative fluorescence units (RFU) per minute into moles of product formed per unit of time.

To ensure that the measured activity is specific to the protease of interest, control experiments are essential. These often include a "no-enzyme" control to measure background fluorescence and the use of a specific protease inhibitor to confirm that the signal is suppressed. abcam.com

This compound is effective for measuring proteolytic activity in various assay formats, including those involving whole-cell populations and homogeneous (mix-and-read) systems. biosynth.com In cell-based assays, the substrate can be used with cell lysates to measure the total activity of a target protease within a population of cells. abcam.com This is particularly useful for studying changes in protease activity in response to different stimuli or inhibitors.

Homogeneous assays are streamlined procedures where all reagents are added to the well in a single step, and the signal is measured directly without separation or wash steps. The properties of this compound make it well-suited for this format, as the cleavage event directly generates a fluorescent signal, simplifying the workflow for high-throughput screening applications. biosynth.com

Methodological Approaches for Fluorometric Detection of Proteolytic Activity

Enzyme Kinetic Characterization Employing this compound as a Substrate

A critical application of this compound is in determining the kinetic parameters of proteases, which provides insight into their catalytic efficiency and substrate affinity.

The hydrolysis of this compound by a protease typically follows Michaelis-Menten kinetics. asm.orgnih.gov By measuring the initial reaction velocities at various substrate concentrations, key kinetic constants can be determined. asm.orgasm.org

K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity to the enzyme. A lower K_m indicates a higher affinity.

k_cat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate.

k_cat/K_m (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product and is considered the specificity constant. It allows for the comparison of an enzyme's preference for different substrates. nih.govresearchgate.net

While extensive kinetic data specifically for this compound is not widely available in public literature, studies on analogous AMC substrates with a P1 methionine highlight the methodology. For instance, research on the chymotrypsin (B1334515) from the mosquito Aedes aegypti (AaCHYMO) demonstrated how kinetic parameters can be determined using a panel of AMC-tagged substrates, revealing the enzyme's specificity. biorxiv.org When Met was at the P1 site, AaCHYMO showed a higher specificity constant (k_cat/K_m) compared to human and bovine chymotrypsin, illustrating its preference for this residue. biorxiv.org

Table 1: Example of Kinetic Parameters Determined for AaCHYMO and Mammalian Chymotrypsins Using AMC Substrates This table illustrates the type of data generated from kinetic studies using AMC substrates. The data is derived from research on related compounds.

SubstrateEnzymeK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Ac-Ala-His-Val-Met-AMC AaCHYMO6.468.611,332,817
Human Chymotrypsin43.88.93203,881
Bovine Chymotrypsin29.721.4720,539
Z-Val-Lys-Met-MCA AaCHYMO20.70.29914,444
Human Chymotrypsin8.930.45651,064
Bovine Chymotrypsin21.41.2558,411
Data sourced from a study on Aedes aegypti chymotrypsin. biorxiv.org

Kinetic analyses using this compound are typically conducted under steady-state conditions, where the concentration of the enzyme-substrate complex is assumed to be constant. asm.orgnih.gov This approximation is valid when the substrate concentration is much higher than the enzyme concentration and allows for the application of the Michaelis-Menten equation to determine K_m and k_cat. asm.orgresearchgate.net

Pre-steady-state kinetic analysis, in contrast, examines the initial moments of the enzymatic reaction, before the steady state is reached. nih.govacs.org This technique can reveal information about individual steps in the catalytic mechanism, such as the rates of substrate binding (acylation) and product release (deacylation). acs.org For some proteases, pre-steady-state analysis has shown a rapid "burst" of AMC formation, indicating that the initial cleavage of the substrate is very fast, followed by a slower, rate-limiting step, often the release of the acylated peptide from the enzyme's active site. nih.govacs.org Such detailed analyses can provide a more complete picture of the enzyme's catalytic cycle. nih.gov

Determination of Michaelis-Menten Kinetic Parameters (Km, kcat)

Substrate Specificity Profiling of Proteases with this compound

This compound can be used as part of a larger panel of fluorogenic substrates to profile the substrate specificity of a protease. By comparing the rates of hydrolysis of various substrates with different amino acid sequences, researchers can determine the enzyme's preferences at various positions (P1, P2, P3, etc.) relative to the cleaved bond. frontiersin.orghzdr.de

The specificity of many proteases is primarily determined by the amino acid residue at the P1 position. The inclusion of this compound in a substrate library allows for the direct assessment of a protease's preference for methionine at this critical site. A high rate of cleavage for this compound compared to substrates with other P1 residues (e.g., Arginine, Lysine, Phenylalanine) would indicate that the enzyme is a methionine-preferring protease. biorxiv.org

For example, studies on matrix metalloproteinases (MMPs) have shown preferences for specific residues at multiple positions, including P1, P1', and P2'. A comprehensive profile might compare the hydrolysis of this compound with substrates like Suc-Ala-Ala-Pro-Phe-AMC or Z-Phe-Arg-AMC to build a detailed "fingerprint" of the enzyme's active site preferences. frontiersin.org

Table 2: Example of Relative Hydrolysis Rates for Different Peptide Substrates by Mtb ClpP1P2 Protease This table illustrates how the relative cleavage of different substrates can be used to infer specificity. Data is from a study on a bacterial protease.

Peptide SubstrateP1 ResidueRelative Rate of Hydrolysis (%)
Z-Gly-Gly-Leu-AMC Leu100.0
Suc-Leu-Tyr-AMC Tyr11.5
Z-Gly-Gly-Phe-AMC Phe10.0
Z-Ala-Ala-Leu-AMC Leu9.0
Suc-Ala-Ala-Val-AMC Val4.0
Suc-Ala-Ala-Phe-AMC Phe2.0
Suc-Leu-Leu-Val-Tyr-AMC Tyr0.8
Z-Leu-Leu-Leu-AMC Leu0.15
Data adapted from a study on Mycobacterium tuberculosis ClpP1P2 protease, demonstrating differential cleavage based on the peptide sequence.

By systematically altering the residues at positions P2 (Alanine) and P3 (Glycine) in the this compound sequence, it is possible to perform a more detailed mapping of the enzyme's S2 and S3 subsites, further refining the understanding of its substrate recognition mechanism. hzdr.de

Elucidation of Enzyme Subsite Preferences (P1, P2, P3, P1', etc.)

The specific amino acid sequence of this compound makes it a useful probe for investigating the subsite preferences of proteases. According to the nomenclature established by Schechter and Berger, the amino acid residues of a substrate are designated Pn...P3-P2-P1↓P1'-P2'-P3'...Pn', where the scissile bond is between P1 and P1'. expasy.orgembopress.org The corresponding binding sites on the enzyme are termed Sn...S3-S2-S1-S1'-S2'-S3'...Sn'. embopress.org

In the context of this compound, the methionine (Met) residue occupies the P1 position, the alanine (B10760859) (Ala) residue is at the P2 position, and the glycine (B1666218) (Gly) residue is at the P3 position. Therefore, the cleavage of this substrate by a particular protease provides insights into the enzyme's specificity at these key subsites.

P1 Subsite: The S1 subsite of a protease is often a primary determinant of its specificity. embopress.orgnih.gov The presence of methionine at the P1 position in this compound allows researchers to assess an enzyme's preference for a large, hydrophobic, and non-aromatic amino acid at this site. For instance, some proteases exhibit a strong preference for specific residues at P1, such as basic amino acids (arginine, lysine) for trypsin-like proteases or large hydrophobic residues (phenylalanine, tyrosine, leucine) for chymotrypsin-like proteases. mdpi.compnas.org The cleavage of this compound can indicate whether an enzyme can accommodate or prefers methionine in its S1 pocket. For example, studies on HIV-1 protease have shown that while it can cleave substrates with methionine at P1, it generally prefers a large aromatic amino acid like phenylalanine or tyrosine.

P2 Subsite: The S2 subsite also plays a crucial role in substrate recognition. In this compound, the P2 position is occupied by alanine, a small, neutral amino acid. This allows for the investigation of an enzyme's tolerance or preference for smaller residues at this position. The interaction at the S2 subsite can significantly influence the catalytic efficiency. For instance, in some proteases, the nature of the P2 residue can direct the substrate to distinct catalytic sites within a complex. nih.gov The efficient cleavage of this compound would suggest that the enzyme's S2 pocket can accommodate or favors a small residue like alanine. Some engineered proteases show a moderate preference for alanine at the P2 position. biorxiv.org

By observing the rate of hydrolysis of this compound, researchers can infer the compatibility of the enzyme's S1, S2, and S3 subsites with methionine, alanine, and glycine, respectively. This information is critical for building a comprehensive profile of an enzyme's substrate specificity, which is essential for understanding its biological function and for the design of specific inhibitors.

Comparative Analysis with Related N-Terminally Protected AMC-Peptide Substrates

To gain a more detailed understanding of an enzyme's specificity, this compound is often used in conjunction with a panel of other N-terminally protected AMC-peptide substrates. By comparing the cleavage rates of substrates with variations in their peptide sequences, researchers can systematically map the enzyme's subsite preferences.

SubstrateP3 ResidueP2 ResidueP1 ResiduePrimary Target Enzyme(s)
This compound GlycineAlanineMethionineProteases with preference for Met at P1
Z-Gly-Gly-Leu-AMCGlycineGlycineLeucine (B10760876)Proteasome (chymotrypsin-like activity), ClpP1/ClpP2 medchemexpress.comabmole.comechelon-inc.cominvivochem.com
Z-Gly-Pro-AMCGlycineProline-Prolyl endopeptidase, Fibroblast Activation Protein (FAP) glpbio.comontosight.aichemimpex.comaatbio.com
Z-Gly-Gly-Arg-AMCGlycineGlycineArginineUrokinase, Thrombin, Trypsin, Plasminogen activators echelon-inc.comevitachem.commedchemexpress.comfishersci.comglpbio.com

Z-Gly-Gly-Leu-AMC: This substrate is frequently used to assay the chymotrypsin-like activity of the proteasome and the activity of ClpP1/ClpP2 proteases. medchemexpress.comabmole.comechelon-inc.cominvivochem.com Comparing its cleavage to this compound can reveal an enzyme's preference for leucine versus methionine at the P1 position, both being large hydrophobic residues. It also helps to understand the influence of glycine versus alanine at the P2 position.

Z-Gly-Pro-AMC: This substrate is a key tool for studying enzymes with post-proline cleaving activity, such as prolyl endopeptidase and Fibroblast Activation Protein (FAP). glpbio.comontosight.aichemimpex.comaatbio.comnih.govresearchgate.net A comparison with this compound can highlight the stringent requirement for proline at the P1 or P2 position for certain enzymes. FAP, for instance, shows a strict requirement for proline at the P1 position. core.ac.uknih.gov

Z-Gly-Gly-Arg-AMC: This substrate is widely used for assaying trypsin-like serine proteases such as urokinase, thrombin, and trypsin, which preferentially cleave after basic amino acid residues. echelon-inc.comevitachem.commedchemexpress.comfishersci.comglpbio.com Comparing its hydrolysis rate with that of this compound provides a clear indication of an enzyme's preference for a basic (arginine) versus a hydrophobic (methionine) residue in the S1 pocket.

By employing a library of such substrates, researchers can construct a detailed "fingerprint" of a protease's activity, which is invaluable for its classification and for the development of selective inhibitors.

Role of Specific Amino Acid Residues (Glycine, Alanine, Methionine) in Substrate Recognition and Cleavage

The individual amino acids in the this compound sequence each play a distinct role in the interaction with a target protease.

Methionine (P1): As the P1 residue, methionine's side chain directly interacts with the S1 subsite of the protease, which is a primary determinant of substrate specificity. embopress.orgnih.gov The ability of an enzyme to cleave this compound indicates its capacity to accommodate a relatively large, flexible, and hydrophobic side chain in its S1 pocket. The oxidation state of the methionine residue can also influence cleavage, as seen with the SARS-CoV-2 3CLpro, where oxidized methionine can form a hydrogen bond that is not present with the non-oxidized form. asm.org

Alanine (P2): The alanine at the P2 position interacts with the S2 subsite. Being a small and neutral amino acid, it generally fits well into many S2 pockets without causing steric hindrance. researchgate.net The preference for alanine at P2 can enhance the rate of cleavage by some proteases. For instance, Proteinase K exhibits enhanced cleavage when alanine is in the P2 position. expasy.org For other enzymes, like dipeptidyl peptidase IV (DPP4), alanine at P1 is surprisingly beneficial, being comparable to proline, due to its small size and effect on backbone conformation. biorxiv.org

Glycine (P3): The glycine at the P3 position interacts with the S3 subsite. Due to its lack of a side chain, glycine offers maximal conformational flexibility and minimal steric hindrance. This can be important for allowing the peptide backbone to adopt the optimal conformation for binding to the enzyme's active site. For some proteases, such as Fibroblast Activation Protein (FAP), a small residue like glycine or serine is preferred at the P3 position. core.ac.uknih.gov However, for other proteases, glycine at certain positions can be poorly tolerated. embopress.org The presence of glycine at P3 in this compound helps to isolate the specificity determinants of the P1 and P2 positions.

Z Gly Ala Met Amc in the Discovery and Characterization of Enzyme Modulators

Methodologies for High-Throughput Screening (HTS) of Protease Inhibitors

High-Throughput Screening (HTS) enables the rapid testing of large numbers of chemical compounds to identify those that modulate the activity of a specific biological target, such as a protease. researchgate.net Fluorogenic substrates like Z-Gly-Ala-Met-AMC are integral to HTS assays for protease inhibitors due to their high sensitivity and suitability for automation. thermofisher.comuni-mainz.de

The core methodology for an HTS assay using this compound involves the following steps:

Assay Miniaturization : To accommodate a large number of compounds, the assay is adapted to a multi-well microtiter plate format, typically 384-well or 1536-well plates. nih.gov This reduces the required volume of reagents and the amount of test compound needed.

Reagent Dispensing : Automated liquid handling systems are used to dispense the components of the reaction into the wells. This typically includes the target protease, a buffer solution to maintain optimal pH and conditions, and the test compounds from a chemical library. nih.gov

Incubation : The protease and potential inhibitor are pre-incubated for a set period to allow for the formation of the enzyme-inhibitor complex. escholarship.org

Reaction Initiation and Detection : The enzymatic reaction is initiated by the addition of the this compound substrate. nih.gov As the protease cleaves the substrate, the release of fluorescent AMC is monitored over time using a specialized plate reader. medchemexpress.com The intensity of the fluorescence is directly proportional to the enzymatic activity. researchgate.net

Data Analysis : Compounds that inhibit the protease will result in a significantly lower fluorescence signal compared to control wells (containing enzyme but no inhibitor). The results are often expressed as percent inhibition. A statistical parameter known as the Z'-factor is frequently calculated to assess the quality and reliability of the HTS assay. researchgate.net

This HTS workflow allows for the efficient identification of "hits"—compounds that demonstrate inhibitory activity—from vast libraries, which can then be selected for further characterization.

Evaluation of Inhibitor Potency (IC50, Ki) Using this compound Assays

Once potential inhibitors are identified through HTS, their potency must be quantified. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are the two most common metrics for this purpose. Assays employing this compound are central to determining these values.

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. To determine the IC50, a series of experiments are conducted where the concentrations of the enzyme and the this compound substrate are held constant, while the concentration of the inhibitor is varied. escholarship.org The rate of AMC release is measured for each inhibitor concentration. The data are then plotted as enzyme activity versus the logarithm of inhibitor concentration, generating a dose-response curve. The IC50 value is derived from this curve. escholarship.orgscholaris.ca

The Ki , or inhibition constant, is a more absolute measure of inhibitor potency. It represents the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

Where:

[S] is the concentration of the substrate (this compound) used in the assay.

Km (the Michaelis-Menten constant) is the substrate concentration at which the enzyme operates at half of its maximum velocity. This value must be determined in separate kinetic experiments. uni-mainz.de

The table below provides a hypothetical example of potency data for two different inhibitors evaluated using a this compound assay.

InhibitorTarget ProteaseIC50 (nM)Ki (nM)Inhibition Type
Inhibitor AProtease X5022.7Competitive
Inhibitor BProtease X12054.5Competitive
This table presents hypothetical data for illustrative purposes. The Ki values were calculated using the Cheng-Prusoff equation, assuming an assay with [S] = Km for this compound.

Analysis of Allosteric Modulation of Enzyme Activity with this compound as a Probe

Beyond direct inhibition at the active site, some compounds can modulate enzyme activity by binding to a secondary, or allosteric, site. frontiersin.org This binding event causes a conformational change in the enzyme that can either enhance (allosteric activation) or decrease (allosteric inhibition) its catalytic efficiency. nih.gov this compound can be used as a sensitive probe to detect and analyze such allosteric effects.

In these assays, the concentrations of the target enzyme and the this compound substrate are kept constant. The potential allosteric modulator is added at varying concentrations, and the rate of AMC release is measured. acs.orgacs.org

An allosteric activator will cause an increase in the rate of substrate cleavage, resulting in a higher fluorescence signal as its concentration increases. acs.org

An allosteric inhibitor will cause a decrease in the rate of substrate cleavage, similar to a competitive inhibitor, but through a different mechanism that does not involve direct competition with the substrate at the active site. nih.gov

By using this compound as a reporter of enzymatic activity, researchers can screen for and characterize compounds that fine-tune protease function through allosteric mechanisms. acs.org This is a significant area of research, as allosteric modulators can offer higher specificity and different therapeutic profiles compared to traditional active-site inhibitors. nih.gov

The following table shows hypothetical results from an assay screening for allosteric modulators of "Protease Y" using this compound as the substrate probe.

CompoundConcentration (µM)Relative Activity (%)Effect
Control0100Baseline
Compound C10185Activation
Compound D1045Inhibition
Compound E10102No Effect
This table presents hypothetical data illustrating how the activity of a protease, measured by the cleavage of a substrate like this compound, can be altered by allosteric modulators.

Advanced Research Perspectives and Future Directions

Integration of Z-Gly-Ala-Met-AMC with Multiplexed Enzymatic Assay Platforms

The simultaneous measurement of multiple enzyme activities in a single sample, known as multiplexing, offers significant advantages in terms of efficiency, cost-effectiveness, and the amount of information that can be obtained from precious biological samples. Fluorogenic substrates like this compound are key components in the development of these multiplexed enzymatic assay platforms.

The integration of this compound into multiplex assays involves its use in combination with other protease substrates that have distinct spectral properties. For instance, a multiplex assay could be designed using substrates that release different fluorophores upon cleavage, such as 7-amino-4-methylcoumarin (B1665955) (AMC) from this compound, and another fluorophore like 7-amino-4-trifluoromethylcoumarin (AFC) from a different peptide substrate. This allows for the simultaneous detection of two different protease activities by measuring fluorescence at their respective emission wavelengths.

A patent for a luminogenic and nonluminogenic multiplex assay lists this compound as a potential substrate, highlighting its consideration for use in complex assay systems. google.com Such assays can be designed to measure the activities of different classes of proteases in the same reaction well. google.com The choice of substrates is critical to minimize signal overlap and ensure that the cleavage of one substrate does not interfere with the detection of another.

The development of multiplexed assays also extends to combining fluorescence-based and luminescence-based detection methods. google.com In such a system, this compound could be used to detect a specific protease activity via fluorescence, while a luminogenic substrate is used for another enzyme. This dual-reporter approach further expands the possibilities for creating highly informative and versatile assay platforms for applications in drug discovery and diagnostics. google.com

Table 1: Illustrative Example of a Multiplex Protease Assay Panel Including this compound

SubstrateTarget Protease (Example)Reporter GroupExcitation (nm)Emission (nm)
This compound Metallo- or Cysteine ProteaseAMC~340-350~440-460
Suc-Ala-Ala-Pro-Phe-AFCChymotrypsin-like ProteaseAFC~390-400~490-510
Z-Phe-Arg-R110Thrombin-like ProteaseRhodamine 110~490~520

Note: This table is for illustrative purposes to demonstrate the principle of multiplexing with spectrally distinct fluorophores. The specific combination of substrates and target proteases would need to be optimized for minimal cross-reactivity and spectral overlap.

Computational Approaches in Predicting Enzyme-Substrate Interactions for this compound

Computational methods are becoming increasingly vital in understanding and predicting the interactions between enzymes and their substrates at a molecular level. nih.govacs.org Techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes and catalytic mechanisms of proteases with substrates like this compound. nih.govplos.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a receptor (the protease active site). nih.gov By modeling the interactions between the peptide substrate and the amino acid residues of the enzyme's active site, researchers can predict the binding affinity and identify key residues involved in substrate recognition and catalysis. acs.orgub.edu This information is crucial for understanding the basis of an enzyme's specificity and for designing novel inhibitors or substrates. acs.org

Molecular dynamics simulations take these predictions a step further by simulating the dynamic behavior of the enzyme-substrate complex over time. nih.govdovepress.com MD simulations can reveal conformational changes in both the enzyme and the substrate upon binding, providing a more detailed picture of the catalytic process. dovepress.com For this compound, MD simulations could be used to understand how the flexibility of the peptide chain and the nature of the amino acid side chains (Glycine, Alanine (B10760859), Methionine) contribute to its recognition and cleavage by specific proteases.

While specific computational studies focusing solely on this compound are not widely published, the principles derived from studies on similar peptide substrates are directly applicable. For example, computational alanine scanning, a method where interface residues are computationally mutated to alanine, can be used to identify "hot-spot" residues that are critical for the binding of this compound to a target protease. asm.org

Table 2: Key Computational Methods and Their Application to this compound

Computational MethodPrinciplePotential Application for this compound
Molecular Docking Predicts the binding orientation and affinity of a ligand to a receptor. nih.govPredict the binding pose of this compound within the active site of a target protease and estimate the binding energy. acs.org
Molecular Dynamics (MD) Simulation Simulates the time-dependent behavior of a molecular system. nih.govdovepress.comAnalyze the stability of the this compound-protease complex and observe conformational changes during the binding process. plos.org
Binding Free Energy Calculations (e.g., MM-GBSA) Estimates the free energy of binding between a ligand and a receptor.Quantify the binding affinity of this compound to different proteases and compare with experimental data.
Computational Alanine Scanning Computationally mutates interface residues to alanine to assess their contribution to binding. asm.orgIdentify key amino acid residues in the protease's active site that are crucial for the recognition of this compound.

Expanding the Application of this compound for Novel or Uncharacterized Proteases

A significant area of future research lies in leveraging substrates like this compound to discover and characterize novel proteases or those with unknown functions. google.com The broad-spectrum or class-specific nature of some peptide substrates makes them valuable tools for screening biological samples for previously unidentified proteolytic activities. asm.org

The process of discovering novel proteases often involves screening cell lysates, conditioned media, or other biological fluids with a panel of fluorogenic substrates. asm.org The cleavage of a specific substrate, such as this compound, would indicate the presence of a protease with a corresponding substrate preference. Subsequent biochemical purification and characterization, guided by the enzymatic activity towards this compound, can lead to the identification of the novel enzyme.

Furthermore, this compound can be used to build a substrate specificity profile for an uncharacterized protease. By comparing its cleavage efficiency with that of a library of other peptide substrates, researchers can gain insights into the preferred amino acid sequences at different positions relative to the cleavage site. biorxiv.orgnih.gov This information is invaluable for predicting the physiological substrates of the newly identified protease and for developing specific inhibitors. nih.gov

The use of fluorogenic substrates in activity-based protein profiling (ABPP) is another powerful approach. While ABPP traditionally uses covalent probes, fluorogenic substrates can be used in parallel to guide the development of more specific activity-based probes for targeting and identifying novel proteases in complex biological systems.

While this compound has been used to assay known proteases, its application in the de novo discovery and characterization of proteases remains a promising avenue for future research. Its specific peptide sequence (Gly-Ala-Met) provides a starting point for identifying proteases with a preference for these residues, potentially leading to the discovery of enzymes with unique biological roles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Z-Gly-Ala-Met-AMC in academic settings?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed for synthesizing fluorogenic substrates like this compound. Post-synthesis, reverse-phase HPLC (≥95% purity) and mass spectrometry (MS) are critical for verifying molecular weight and structural integrity. Storage at -20°C in anhydrous DMSO is advised to prevent hydrolysis .

Q. How should researchers design a fluorogenic assay to measure protease activity using this compound?

  • Methodological Answer : Standard protocols involve preparing a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl) and incubating the substrate (10–50 μM) with the target protease at 37°C. Fluorescence (ex/em: 380/460 nm) is monitored kinetically. Include negative controls (e.g., protease inhibitors like PMSF) to validate specificity. Pre-optimize enzyme-to-substrate ratios to avoid signal saturation .

Q. What are the critical storage conditions to preserve this compound stability?

  • Methodological Answer : Lyophilized this compound should be stored at -20°C in airtight, light-protected vials. For reconstituted solutions, use anhydrous DMSO to minimize hydrolysis, and avoid freeze-thaw cycles. Regularly validate stability via HPLC to detect degradation products .

Advanced Research Questions

Q. How can researchers optimize kinetic parameters (e.g., Km, Vmax) for this compound in complex biological matrices?

  • Methodological Answer : Use Michaelis-Menten kinetics with varying substrate concentrations (5–200 μM) under steady-state conditions. Account for matrix effects (e.g., serum proteins) by normalizing fluorescence against blank samples. Nonlinear regression tools (e.g., GraphPad Prism) are recommended for parameter estimation. Validate reproducibility across triplicate experiments .

Q. What strategies resolve contradictory data on this compound substrate specificity across protease families?

  • Methodological Answer : Perform competitive inhibition assays with selective protease inhibitors (e.g., E-64 for cysteine proteases) to isolate contributions from non-target enzymes. Cross-validate findings using orthogonal methods like SDS-PAGE zymography or FRET-based substrates .

Q. How can this compound be adapted for high-throughput screening (HTS) of protease inhibitors?

  • Methodological Answer : Implement 96-well plate formats with automated liquid handling systems. Optimize signal-to-noise ratios by adjusting substrate concentration and incubation time. Use quench solutions (e.g., acetic acid) to terminate reactions. Validate hits via dose-response curves and counter-screening against unrelated proteases .

Q. What analytical techniques are suitable for quantifying this compound degradation products in live-cell assays?

  • Methodological Answer : LC-MS/MS is ideal for identifying hydrolyzed fragments (e.g., free AMC). Couple this with live-cell imaging to correlate substrate cleavage with intracellular protease activity. Normalize data to cell viability metrics (e.g., ATP assays) to rule out cytotoxicity artifacts .

Q. How does this compound compare to other AMC-conjugated substrates in detecting metalloprotease activity?

  • Methodological Answer : Conduct side-by-side assays with substrates like Z-Leu-Leu-Glu-AMC or Z-Gly-Pro-Arg-AMC under identical conditions. Compare catalytic efficiency (kcat/Km) and interference from non-target enzymes. Use structural modeling to rationalize differences in specificity .

Key Considerations

  • Data Contradiction Analysis : When conflicting results arise, systematically evaluate variables such as buffer composition, enzyme purity, and instrument calibration .
  • Ethical Reporting : Adhere to FAIR data principles by documenting experimental parameters (e.g., lot numbers, instrument settings) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.